(6-Ethoxy-1,3-benzothiazol-2-yl)urea is an organic compound with the molecular formula and a CAS number of 99056-23-2. This compound belongs to the class of benzothiazole derivatives, known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science. The compound's structure features a benzothiazole core linked to a urea moiety, which imparts unique chemical properties and potential therapeutic applications .
(6-Ethoxy-1,3-benzothiazol-2-yl)urea can be classified as:
The synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)urea typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the isocyanate, leading to the formation of the urea linkage. This method can be optimized for industrial applications by employing continuous flow reactors for scalability and efficiency .
(6-Ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. The reactions can be facilitated under mild conditions using appropriate catalysts or reagents .
The mechanism of action of (6-Ethoxy-1,3-benzothiazol-2-yl)urea in biological systems primarily involves interaction with cellular targets that lead to disruption of essential processes such as cell division or metabolic pathways. For instance:
Key properties include:
The melting point and boiling point data are critical for understanding its stability and handling during synthesis but were not explicitly detailed in the available sources.
(6-Ethoxy-1,3-benzothiazol-2-yl)urea has several scientific uses:
This compound's unique structural features make it a valuable scaffold in drug discovery and development efforts aimed at addressing various health challenges.
The synthesis of (6-ethoxy-1,3-benzothiazol-2-yl)urea and its derivatives predominantly follows sequential functionalization strategies that prioritize regioselectivity. A canonical two-step approach begins with the preparation of the 6-ethoxy-1,3-benzothiazol-2-amine core. This intermediate is synthesized via cyclization of 4-ethoxy-2-aminobenzenethiol under oxidative conditions, achieving yields of 75–85% [2].
The critical urea linkage is subsequently installed through nucleophile-electrophile coupling. 6-Ethoxy-1,3-benzothiazol-2-amine reacts with aromatic isocyanates (e.g., 3-chlorophenyl isocyanate) in anhydrous dichloromethane at ambient temperature (20–25°C). This reaction, typically completing within 4–6 hours, delivers 1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea with yields of 81–92% after recrystallization [2]. Alternative pathways employ carbamoyl transfer agents like ethyl chloroformate, forming a reactive carbamate intermediate (ethyl (6-ethoxybenzo[d]thiazol-2-yl)carbamate) prior to aminolysis with nucleophiles such as 3-amino-1,2,4-triazole [7].
Table 1: Multi-Step Synthetic Approaches to Urea-Linked Benzothiazoles
Starting Material | Intermediate | Coupling Agent/Electrophile | Final Urea Product | Yield (%) |
---|---|---|---|---|
4-Ethoxy-2-aminobenzenethiol | 6-Ethoxy-1,3-benzothiazol-2-amine | 3-Chlorophenyl isocyanate | 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea | 81–92 |
6-Ethoxy-1,3-benzothiazol-2-amine | Ethyl (6-ethoxybenzo[d]thiazol-2-yl)carbamate | 3-Amino-1,2,4-triazole | 1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea | 73 |
2-Amino-4,6-dimethylbenzenethiol | 5,7-Dimethylbenzothiazol-2-amine | 4-Cyanobenzaldehyde (via grindstone) | 4-(5,7-Dimethylbenzothiazol-2-yl)benzonitrile | 96 |
Challenges in these pathways include controlling isocyanate stoichiometry to suppress diurea formation and purifying hydrophilic urea products from unreacted amines. Optimization focuses on solvent selection (aprotic > protic) and stepwise temperature control during cyclization [2] [10].
Coupling agents are pivotal for constructing the urea bridge, particularly when employing weakly electrophilic carbonyl sources. Dicyclohexylcarbodiimide (DCC) facilitates dehydration between 6-ethoxybenzothiazol-2-amine and carboxylic acids (e.g., formic acid) to generate the (6-ethoxy-1,3-benzothiazol-2-yl)urea core. DCC-mediated reactions proceed via an O-acylisourea intermediate, which undergoes aminolysis to form the urea bond. However, this method requires stoichiometric DCC and generates dicyclohexylurea as a byproduct, necessitating chromatographic purification [8].
Urea nitrate (readily prepared from urea and nitric acid) serves as a low-cost, catalytic alternative (10–15 mol%) under solvent-free conditions. Its efficacy stems from in situ nitric acid liberation, which protonates carbonyl oxygen, enhancing electrophilicity. This catalyst enables direct coupling between 2-aminothiophenols and aldehydes through an oxidative cyclization mechanism, achieving near-quantitative yields in <1 minute during grindstone synthesis [10]. Drawbacks include catalyst instability (slow HNO₃ release at room temperature) and limited compatibility with acid-sensitive functional groups.
Table 2: Performance of Coupling Agents in Urea-Linked Benzothiazole Synthesis
Coupling Agent | Reaction Conditions | Reaction Time | Yield Range (%) | Key Advantages/Limitations |
---|---|---|---|---|
Dicyclohexylcarbodiimide (DCC) | Dichloromethane, 0°C to RT, 6–12 h | 6–12 hours | 65–78 | High selectivity; Requires byproduct removal |
Urea Nitrate (15 mol%) | Solvent-free grinding, RT | 30 seconds | 95–98 | Ultra-rapid; Catalyst instability |
3-Chlorophenyl isocyanate | Dichloromethane, RT, 4–6 h | 4–6 hours | 81–92 | No catalyst needed; Limited electrophile scope |
Solvent-free mechanochemical approaches significantly streamline benzothiazole urea synthesis. The grindstone technique employs mortar-and-pestle grinding of 2-amino-4,6-dimethylbenzenethiol, aryl aldehydes (e.g., 4-cyanobenzaldehyde), and urea nitrate (15 mol%). This method induces rapid in situ imine formation, oxidation, and cyclization within 30 seconds, delivering 2-arylbenzothiazoles (e.g., 4-(5,7-dimethylbenzothiazol-2-yl)benzonitrile) in 96% yield [10]. Key advantages include:
Microwave irradiation enhances reactions requiring temperature control. For example, coupling ethyl (6-ethoxybenzo[d]thiazol-2-yl)carbamate with 3-amino-1,2,4-triazole in glycerol solvent under microwave irradiation (100°C, 100W) achieves complete conversion in 4 minutes versus 3 hours under conventional reflux [7] [10]. The combination of microwave heating with green solvents like glycerol exemplifies process intensification, reducing reaction times by >90% while maintaining yields >92%.
Structural hybridization diversifies the pharmacological profile of (6-ethoxy-1,3-benzothiazol-2-yl)urea. Two primary strategies dominate:
Direct N-linkage to heterocycles: Nucleophilic substitution at the urea nitrogen connects benzothiazoles to heteroaromatics. For instance, reacting 6-ethoxybenzothiazol-2-amine with 2-isocyanatothiophene yields 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)urea (PubChem CID: 4101591) [5]. This preserves planarity for π-π stacking with biological targets while introducing sulfur-based electronics.
Spacer-incorporated tethering: Flexible linkers bridge pharmacophores. Gabapentin-derived acetic acid tethers (e.g., (1-((3-(6-substituted-2-yl)ureido)methyl)cyclohexyl)acetic acid) enhance conformational flexibility, improving target engagement in neurological applications. These hybrids are synthesized via carbodiimide-mediated coupling between 6-ethoxybenzothiazol-2-amine and functionalized carboxylic acids [7].
Table 3: Hybrid Urea-Linked Benzothiazole Architectures
Hybrid Structure | Synthetic Route | Key Structural Features | Biological Activity Correlations |
---|---|---|---|
1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea | Isocyanate coupling | Planar bidentate heterocycle | Enhanced π-π stacking; Antimicrobial activity |
1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(1H-1,2,4-triazol-3-yl)urea | Carbamate aminolysis | Triazole H-bond acceptor/donor | Anticonvulsant activity (GABA-AT inhibition) |
(1-((3-(6-Ethoxybenzo[d]thiazol-2-yl)ureido)methyl)cyclohexyl)acetic acid | DCC-mediated amidation | Aliphatic spacer (Gabapentin motif) | Blood-brain barrier penetration |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: